5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid is a complex organic compound that belongs to the class of picolinic acids. Picolinic acid is a derivative of pyridine with a carboxylic acid substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a chlorinated biphenyl derivative, followed by methoxylation and subsequent coupling with picolinic acid. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid involves its interaction with specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid include:
Picolinic acid: A simple derivative of pyridine with a carboxylic acid group at the 2-position.
Methyl picolinate: The methyl ester of picolinic acid.
6-Methylpicolinic acid: A derivative of picolinic acid with a methyl group at the 6-position.
Uniqueness
The uniqueness of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid lies in its complex structure, which combines a chlorinated biphenyl group with a methoxy substituent and a picolinic acid moiety
Properties
Molecular Formula |
C20H16ClNO3 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H16ClNO3/c1-25-19-8-6-13(9-14-5-7-18(20(23)24)22-12-14)10-17(19)15-3-2-4-16(21)11-15/h2-8,10-12H,9H2,1H3,(H,23,24) |
InChI Key |
JIAVXICJYRCUTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.